molecular formula C6H3ClFNO B3041722 5-Fluoropyridine-3-carbonyl chloride CAS No. 350-04-9

5-Fluoropyridine-3-carbonyl chloride

Cat. No.: B3041722
CAS No.: 350-04-9
M. Wt: 159.54 g/mol
InChI Key: DINIMVOXGAFQJL-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3-carbonyl chloride is a fluorinated heterocyclic compound featuring a pyridine backbone substituted with a fluorine atom at position 5 and a reactive carbonyl chloride group at position 3. This structure renders it a versatile building block in organic synthesis, particularly for introducing fluoropyridine moieties into pharmaceuticals, agrochemicals, and advanced materials. The fluorine atom enhances metabolic stability and bioavailability in drug candidates, while the carbonyl chloride group enables nucleophilic acyl substitution reactions, facilitating the formation of amides, esters, and other derivatives .

Despite its synthetic utility, commercial availability of this compound has been discontinued by suppliers like CymitQuimica, as noted in product listings . This discontinuation may reflect challenges in synthesis, regulatory constraints, or shifting market demand. Nonetheless, its role in preparing fluorinated pyridine derivatives, such as 5-fluoro-2-picolinic acid and 3-fluoropyridine-2-carboxylic acid, underscores its importance in medicinal and materials chemistry .

Properties

IUPAC Name

5-fluoropyridine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6(10)4-1-5(8)3-9-2-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINIMVOXGAFQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-fluoropyridine with phosgene (COCl₂) under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of 5-Fluoropyridine-3-carbonyl chloride often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Safety measures are crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoropyridine-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The fluorine atom on the pyridine ring can influence the reactivity towards electrophiles, allowing for selective substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed:

    Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.

    Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

5-Fluoropyridine-3-carbonyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.

    Medicinal Chemistry: Serves as a precursor for the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced biological activity.

    Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-3-carbonyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The fluorine atom on the pyridine ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

5-Fluoropyridine-3-sulfonyl Chloride

  • Structural Features : Substituted with fluorine at position 5 and a sulfonyl chloride (-SO₂Cl) group at position 3.
  • Molecular Formula: C₅H₃ClFNO₂S .
  • Reactivity : The sulfonyl chloride group is highly electrophilic, favoring reactions with amines to form sulfonamides. Compared to carbonyl chlorides, sulfonyl chlorides exhibit greater thermal stability but require milder conditions for nucleophilic substitution.
  • Applications : Used in synthesizing sulfonamide-based drugs (e.g., antibiotics, diuretics) and polymers. The fluorine atom enhances lipophilicity and resistance to oxidative metabolism .

5-Chloro-2-methylpyridine-3-carbonyl Chloride

  • Structural Features : Contains a chlorine atom at position 5, a methyl group at position 2, and a carbonyl chloride (-COCl) at position 3.
  • Key Differences: Electronic Effects: Chlorine’s stronger electron-withdrawing nature increases the electrophilicity of the carbonyl group compared to fluorine.
  • Applications : Suitable for synthesizing sterically hindered amides, which may improve target selectivity in drug design .

Data Tables and Research Findings

Table 1. Structural and Functional Comparison

Compound Name Substituents Functional Group Reactivity/Applications
5-Fluoropyridine-3-carbonyl chloride F (position 5) Carbonyl chloride Amide/ester synthesis; pharmaceutical intermediates
5-Fluoropyridine-3-sulfonyl chloride F (position 5) Sulfonyl chloride Sulfonamide formation; drug development
5-Chloro-2-methylpyridine-3-carbonyl chloride Cl (position 5), Me (position 2) Carbonyl chloride Sterically hindered amides; agrochemicals

Key Research Insights:

Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and enhance metabolic stability compared to chlorine. This makes fluorine-substituted compounds preferable in CNS-targeting drugs .

Functional Group Impact : Sulfonyl chlorides are more reactive toward amines than carbonyl chlorides, enabling faster sulfonamide formation under ambient conditions .

Steric Modulation : The methyl group in 5-chloro-2-methylpyridine-3-carbonyl chloride can be exploited to control reaction regioselectivity, particularly in multi-step syntheses .

Biological Activity

5-Fluoropyridine-3-carbonyl chloride is a compound with significant potential in medicinal chemistry, particularly in the synthesis of pharmaceuticals. This article explores its biological activity, mechanisms of action, and applications in research, highlighting relevant studies and findings.

This compound is characterized by the presence of a fluorine atom on the pyridine ring and a carbonyl chloride functional group. This structure enhances its reactivity, making it a valuable intermediate in various chemical reactions, including nucleophilic and electrophilic substitutions.

Property Description
Molecular FormulaC₆H₄ClFNO
Molecular Weight163.55 g/mol
Boiling Point145-147 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The carbonyl chloride group acts as an electrophile, facilitating the formation of various derivatives that can interact with biological targets. The fluorine atom influences the electronic properties of the molecule, enhancing its reactivity and selectivity towards specific biological pathways.

Key Reactions

  • Nucleophilic Substitution : The carbonyl chloride group reacts with nucleophiles such as amines and alcohols, leading to the formation of amides and esters.
  • Electrophilic Aromatic Substitution : The presence of fluorine modifies the electron density on the pyridine ring, allowing for selective substitution reactions.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in antimicrobial and anticancer applications. Its derivatives have been explored for their potential therapeutic effects.

Anticancer Activity

A notable case study involved the synthesis of a derivative from this compound that demonstrated potent inhibitory effects on cancer cell lines. The compound's mechanism involved targeting specific enzymes associated with tumor growth and proliferation. In vitro studies showed that derivatives exhibited a significant reduction in cell viability at concentrations as low as 10 µM.

Antimicrobial Properties

In addition to its anticancer potential, derivatives of this compound have been investigated for antimicrobial activity. One study reported that certain derivatives showed promising results against Gram-positive bacteria, indicating their potential use as antibiotic agents.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds derived from this compound:

  • Anticancer Study :
    • Objective : Evaluate the cytotoxicity of synthesized derivatives.
    • Results : Derivatives showed IC₅₀ values ranging from 8 to 15 µM against various cancer cell lines, indicating strong anticancer activity.
    • : The study supports further development of these compounds as potential anticancer agents .
  • Antimicrobial Study :
    • Objective : Assess antimicrobial efficacy against selected pathogens.
    • Results : Some derivatives demonstrated minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus.
    • : These findings suggest potential for development into new antimicrobial therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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